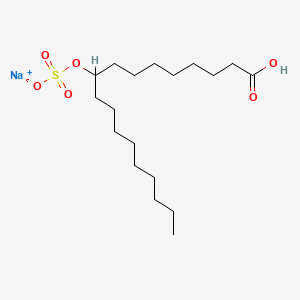
2-((4-(Ethyl(2-hydroxypropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Ethyl(2-hydroxypropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Ethyl(2-hydroxypropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(Ethyl(2-hydroxypropyl)amino)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-methoxy-3-methylbenzothiazole in an alkaline medium to form the azo compound.
Quaternization: The resulting azo compound undergoes quaternization with acetic acid to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pH, and concentration of reagents. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-((4-(Ethyl(2-hydroxypropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectroscopy and chromatography.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in vivo to form amines, which can interact with cellular components. The benzothiazolium moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound’s ability to generate reactive oxygen species (ROS) through redox reactions may contribute to its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye with similar structural features but different substituents.
Congo Red: A bis-azo dye with applications in histology and as an indicator.
Sudan III: A lipid-soluble azo dye used for staining triglycerides and lipids.
Uniqueness
2-((4-(Ethyl(2-hydroxypropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and generate ROS sets it apart from other azo dyes, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
82281-92-3 |
|---|---|
分子式 |
C22H28N4O4S |
分子量 |
444.5 g/mol |
IUPAC 名称 |
1-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]propan-2-ol;acetate |
InChI |
InChI=1S/C20H25N4O2S.C2H4O2/c1-5-24(13-14(2)25)16-8-6-15(7-9-16)21-22-20-23(3)18-11-10-17(26-4)12-19(18)27-20;1-2(3)4/h6-12,14,25H,5,13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
GPRKEHDBUJMIKZ-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC(C)O)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



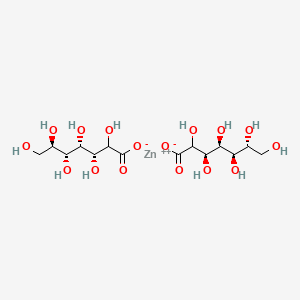
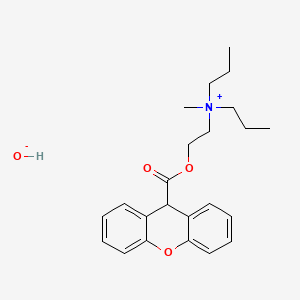


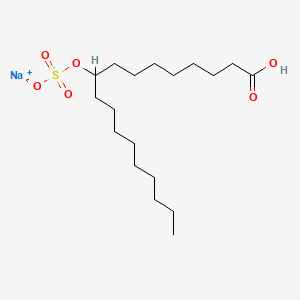
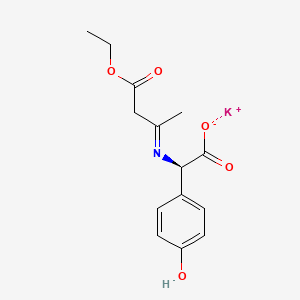
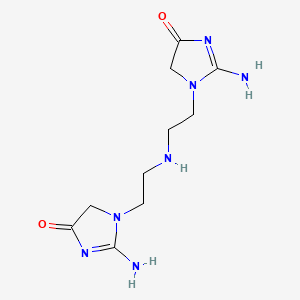
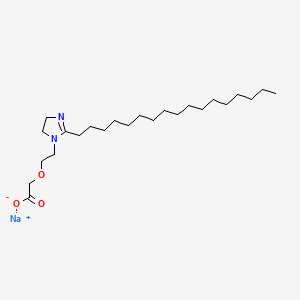
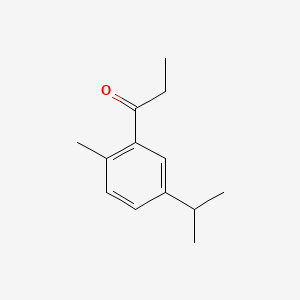

![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)
